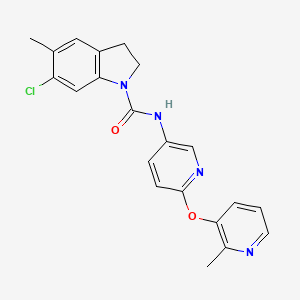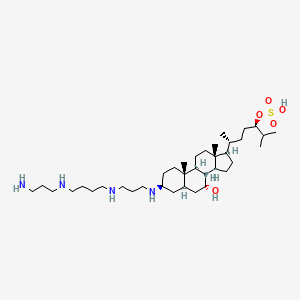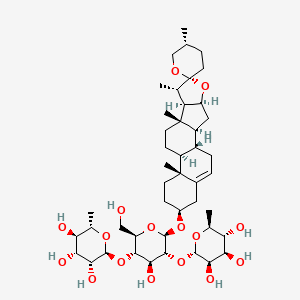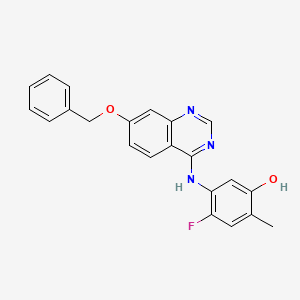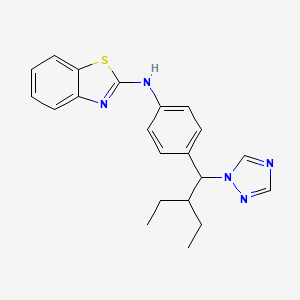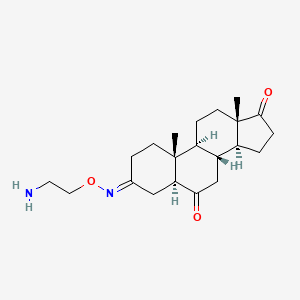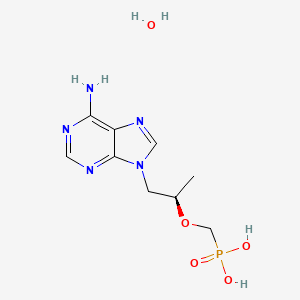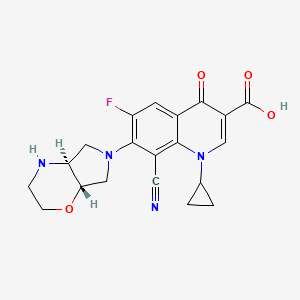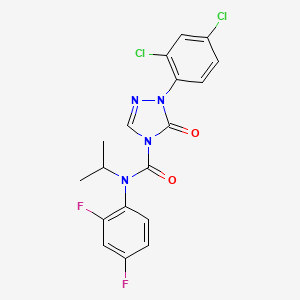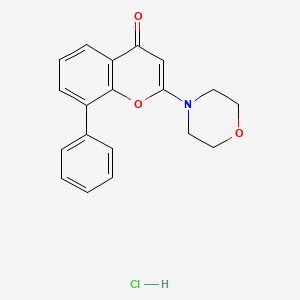
LY-294,002 盐酸盐
描述
LY 294002 hydrochloride is a chemical compound known for its potent inhibition of phosphoinositide 3-kinases (PI3Ks). It is a derivative of the flavonoid quercetin and has been widely used in scientific research due to its ability to modulate various cellular processes .
科学研究应用
LY 294002 盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作研究 PI3Ks 和相关信号通路的抑制的工具。
生物学: 该化合物用于研究自噬、凋亡和细胞增殖等细胞过程。
医学: LY 294002 盐酸盐用于临床前研究,以探索其作为各种疾病(包括癌症)治疗剂的潜力。
工业: 该化合物用于开发新药和治疗策略
作用机制
LY 294002 盐酸盐通过抑制磷脂酰肌醇 3-激酶 (PI3Ks) 的活性来发挥作用。这种抑制破坏了 PI3K/AKT 信号通路,导致细胞过程(如生长、存活和代谢)发生改变。 该化合物还影响其他分子靶点,包括核因子κB (NF-κB) 和自噬体蛋白 LC3 .
生化分析
Biochemical Properties
LY-294,002 hydrochloride elicits higher inhibition on the enzyme phosphoinositide 3-kinase (PI3K) . It also inhibits other kinases including CK2, mTOR, PLK1, PIM1, and PIM3 . The compound interacts with these enzymes and proteins, leading to a decrease in their activity and subsequent biochemical reactions .
Cellular Effects
LY-294,002 hydrochloride has been shown to inhibit nuclear factor kappa B signaling in macrophages . It also elevates the expression of autophagosomal protein LC3 and promotes apoptosis in gastric and nasopharyngeal cancer cells . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of LY-294,002 hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, inhibiting the activity of PI3K and other kinases, which leads to changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of LY-294,002 hydrochloride change over time in laboratory settings
Dosage Effects in Animal Models
The effects of LY-294,002 hydrochloride vary with different dosages in animal models
Metabolic Pathways
LY-294,002 hydrochloride is involved in the PI3K/AKT signaling pathway . It interacts with enzymes in this pathway, leading to changes in metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
LY 294002 盐酸盐是通过一系列从槲皮素开始的化学反应合成的反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法
LY 294002 盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,例如高效液相色谱 (HPLC),以确保化合物符合所需标准 .
化学反应分析
反应类型
LY 294002 盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成不同的氧化产物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 吗啉基可以在适当条件下被其他官能团取代.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常涉及受控温度和 pH 值,以实现所需的转化 .
形成的主要产品
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可以产生各种官能化的化合物 .
相似化合物的比较
类似化合物
独特性
LY 294002 盐酸盐的独特性在于它对 PI3Ks 的可逆抑制及其调节多种信号通路的能力。 这使其成为研究中宝贵的工具,用于了解复杂的细胞机制并开发新的治疗方法 .
属性
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQSRICUOWBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474691 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-88-5 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


